[(4-ACETYLPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE
Overview
Description
[(4-ACETYLPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetylphenyl group, an oxoethyl group, and a benzoylmethioninate moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new synthetic pathways and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ACETYLPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-acetylphenylamine derivative, which is then reacted with an oxoethylating agent under controlled conditions to form the oxoethyl intermediate. This intermediate is subsequently coupled with N-benzoylmethionine using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
[(4-ACETYLPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
[(4-ACETYLPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity can be leveraged to design new therapeutic agents with specific biological activities.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(4-ACETYLPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-acetylphenyl)amino]-2-oxoethyl N-benzoylalaninate
- 2-[(4-acetylphenyl)amino]-2-oxoethyl N-benzoylglycinate
- 2-[(4-acetylphenyl)amino]-2-oxoethyl N-benzoylvalinate
Uniqueness
Compared to similar compounds, [(4-ACETYLPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE stands out due to its unique combination of functional groups. The presence of the methioninate moiety imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-15(25)16-8-10-18(11-9-16)23-20(26)14-29-22(28)19(12-13-30-2)24-21(27)17-6-4-3-5-7-17/h3-11,19H,12-14H2,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNZZJKMKPJBKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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